3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
Description
Discovery and Development History
The development of pyrazolo-pyridine compounds traces back to the early 20th century when researchers first began exploring fused heterocyclic systems. The specific compound 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride emerged from systematic studies of pyrazole-pyridine fusion chemistry that gained momentum in the latter half of the 20th century. The synthesis and characterization of this particular derivative became possible through advances in heterocyclic chemistry methodologies, particularly those involving cyclization reactions of appropriately substituted precursors.
Historical research into pyrazolo-pyridine systems revealed that these compounds could be synthesized through multiple synthetic pathways, including the formation of pyridine rings onto existing pyrazole frameworks and vice versa. The development of efficient synthetic protocols for tetrahydro derivatives specifically addressed the need for saturated analogues that might exhibit different pharmacological profiles compared to their fully aromatic counterparts.
The compound's dihydrochloride salt form was developed to improve solubility characteristics and stability for research applications, following standard pharmaceutical salt formation practices that enhance the handling properties of basic nitrogen-containing heterocycles. This salt formation represents a crucial step in the compound's development timeline, making it more suitable for biological evaluation and synthetic manipulation.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its representation of the broader pyrazolo-pyridine family, which has demonstrated remarkable versatility in pharmaceutical applications. Heterocyclic compounds containing nitrogen atoms have proven essential in drug discovery, with pyrazole-containing molecules being particularly prominent in therapeutic agents.
Research has demonstrated that pyrazolo-pyridine derivatives exhibit diverse biological activities, including enzyme inhibition properties that make them valuable scaffolds for drug development. The specific [4,3-c] fusion pattern present in this compound provides unique electronic and steric properties that distinguish it from other pyrazolo-pyridine isomers. Studies have shown that the tetrahydro modification of the pyridine ring can significantly alter the compound's three-dimensional structure and consequently its biological interactions.
The compound serves as an important building block in organic synthesis, particularly for the construction of more complex heterocyclic architectures. Its multiple reactive sites allow for further functionalization, making it a versatile intermediate in the synthesis of biologically active molecules. Research has established that structural modifications at various positions of the pyrazolo-pyridine core can lead to compounds with enhanced or altered biological activities.
Position in Pyrazolo-fused Ring Systems
Within the classification of pyrazolo-fused ring systems, this compound occupies a specific position among the five possible pyrazolo-pyridine isomers: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. The [4,3-c] isomeric form is characterized by the fusion of the pyrazole and pyridine rings at the 4,3-positions, creating a unique bicyclic framework with distinct chemical and biological properties.
Table 1: Pyrazolo-pyridine Isomers and Their Characteristics
| Isomer Type | Fusion Pattern | Molecular Formula (parent) | Key Structural Features |
|---|---|---|---|
| [3,4-b] | 3,4-fusion | C6H5N3 | Pyrazole fused to pyridine at 3,4-positions |
| [3,4-c] | 3,4-fusion | C6H5N3 | Alternative 3,4-fusion arrangement |
| [4,3-c] | 4,3-fusion | C6H5N3 | Pyrazole fused to pyridine at 4,3-positions |
| [4,3-b] | 4,3-fusion | C6H5N3 | Alternative 4,3-fusion arrangement |
| [1,5-a] | 1,5-fusion | C6H5N3 | Distinct fusion pattern |
The [4,3-c] isomer demonstrates particular stability and reactivity patterns that make it suitable for various chemical transformations. Research has shown that this specific fusion pattern allows for regioselective functionalization at multiple positions, particularly at the 7-position, which is critical for tuning biological activity. The tetrahydro modification present in the target compound adds another layer of structural complexity, as the saturated pyridine ring adopts specific conformations that influence the overall molecular geometry.
Comparative studies of different pyrazolo-pyridine isomers have revealed that the [4,3-c] arrangement often exhibits unique biological profiles compared to its isomeric counterparts. The presence of the methyl group at the 3-position further distinguishes this compound within the [4,3-c] family, as substitution patterns significantly influence both chemical reactivity and biological activity.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The name systematically describes the structural features: the "3-methyl" designation indicates the position of the methyl substituent on the pyrazole ring, while "4,5,6,7-tetrahydro" specifies the saturation of the pyridine portion of the bicyclic system.
Table 2: Chemical Identification and Classification Data
The classification of this compound extends beyond simple nomenclature to encompass its position within chemical taxonomy. It belongs to the broader class of heterocyclic compounds, specifically the nitrogen-containing bicyclic systems known as pyrazolo-pyridines. The compound is further classified as a substituted tetrahydro derivative, which places it among the saturated analogues of the pyrazolo-pyridine family.
The dihydrochloride designation indicates the presence of two hydrochloride equivalents, formed through protonation of the basic nitrogen atoms present in the heterocyclic framework. This salt formation is a common practice in pharmaceutical chemistry to improve the solubility and stability characteristics of basic compounds, facilitating their handling and biological evaluation.
From a chemical database perspective, the compound is catalogued under multiple identification systems. The free base form of the compound, without the hydrochloride groups, carries the Chemical Abstracts Service number 740061-36-3, with a molecular formula of C7H11N3 and molecular weight of 137.19 g/mol. This distinction between the free base and salt forms is crucial for proper identification and handling in research applications.
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6-4-8-3-2-7(6)10-9-5;;/h8H,2-4H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXVWLEPCPKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCC2=NN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[4,3-c]pyridine Core Formation
The foundational step involves constructing the bicyclic pyrazolo[4,3-c]pyridine system. A one-pot cyclocondensation strategy is widely employed, avoiding intermediate isolation to improve efficiency. For example, dienamine precursors derived from dimethyl acetonedicarboxylate react with hydrazine derivatives under reflux conditions in chlorobenzene (170°C, 16 hours) to yield the pyrazolo[4,3-c]pyridine scaffold. This method achieves yields of 72–88% when using methanol as the solvent.
Key reagents :
Hydrogenation for Saturation
Catalytic hydrogenation introduces saturation into the pyridine ring. Using 10% Pd/C under 50 psi H₂ in ethanol at 25°C for 12 hours achieves full reduction of the pyridine moiety to tetrahydro-pyridine. This step is critical for enhancing the compound’s stability and bioavailability.
Functionalization and Methylation
N-Methylation Strategies
Methylation at the pyrazole nitrogen is achieved via N-methylation using methyl iodide or dimethyl sulfate. A 60:40 regioisomeric mixture of 3-methyl and 1-methyl products forms, requiring chromatographic separation (silica gel, hexane/ethyl acetate gradient). The 3-methyl isomer is isolated in 60% yield after optimization.
Optimization Insight :
Reductive Amination for Side Chain Introduction
Reductive amination with formaldehyde and sodium cyanoborohydride in dichloromethane introduces methyl groups at the pyridine nitrogen. This step is conducted at pH 5–6 (acetic acid buffer) to favor imine formation, yielding 85–90% conversion.
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt by treatment with 2 equivalents of HCl in anhydrous ether. Crystallization from ethanol/water (1:3 v/v) yields a white crystalline solid with >99% purity (HPLC).
Critical Parameters :
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Stoichiometry : Excess HCl leads to hygroscopic salts; precise equivalence ensures stability.
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Crystallization solvent : Ethanol/water mixtures enhance crystal lattice integrity.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance throughput. For example, cyclocondensation in a microreactor (residence time: 5 minutes, 150°C) increases yield to 92% compared to batch methods.
Green Chemistry Innovations
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Solvent recycling : Methanol recovery via distillation reduces waste.
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Catalyst recovery : Magnetic Pd/C catalysts enable reuse for up to 5 cycles without activity loss.
Analytical and Purification Methods
Chromatographic Purification
Flash column chromatography (silica gel, hexane/ethyl acetate 7:3) resolves regioisomers, achieving 98% purity . Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) further purifies the dihydrochloride salt.
Spectroscopic Characterization
Comparative Data Tables
Table 1 : Optimization of Methylation Conditions
| Condition | Yield (3-Methyl Isomer) | Purity (HPLC) |
|---|---|---|
| CH₃I, K₂CO₃, DMF, 0°C | 60% | 95% |
| (CH₃O)₂SO₄, NaH, THF, 25°C | 45% | 88% |
Table 2 : Industrial vs. Lab-Scale Hydrogenation
| Parameter | Batch (Lab) | Continuous Flow (Industrial) |
|---|---|---|
| Temperature | 25°C | 150°C |
| Time | 12 hours | 5 minutes |
| Yield | 85% | 92% |
| Catalyst Loading | 5% Pd/C | 1% Pd/C |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo compounds show promising anti-inflammatory effects. For instance, studies have evaluated the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory responses .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Structure-activity relationship (SAR) studies have shown that modifications to the pyrazolo structure can enhance its effectiveness against various cancer cell lines .
Neuroprotective Effects
Some studies have indicated potential neuroprotective effects of pyrazolo derivatives against neurodegenerative diseases. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can alter cellular pathways and lead to therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
- Methyl vs. Ethyl Substituents : The 3-methyl group in the target compound provides optimal steric bulk for c-Met binding, whereas ethyl analogs (e.g., ) show reduced potency due to increased hydrophobicity and suboptimal fit in the ATP-binding pocket .
- Salt Forms: Dihydrochloride salts (e.g., target compound, ) enhance solubility compared to free bases or monohydrochlorides (e.g., ). For example, the monohydrochloride of (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol () has lower aqueous solubility, limiting bioavailability.
- Heterocyclic Modifications : Oxazolyl derivatives () introduce hydrogen-bonding capabilities but reduce metabolic stability due to the oxazole ring’s susceptibility to oxidation.
c-Met Inhibition
The target compound demonstrates IC₅₀ = 50 nM against c-Met, outperforming ethyl and carboxylate analogs (IC₅₀ >100 nM) . Its methyl group minimizes off-target effects compared to bulkier substituents.
Anti-Infective Potential
Oxazolyl-pyrazolo[4,3-c]pyridines () show moderate activity against ESKAPE pathogens (MIC = 8–32 µg/mL), though their dihydrochloride salts are less explored for this application.
Crystallographic Data
Crystal structures of related compounds (e.g., 5-tert-butyl derivative in ) reveal a semi-chair conformation in the tetrahydro ring, with deviations of 0.35–0.39 Å from planarity. This flexibility may influence binding to rigid kinase domains.
Biological Activity
3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS No. 740061-36-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H11N3·2HCl
- Molecular Weight : 137.19 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyrazolo[4,3-c]pyridine core that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities including antiviral, anti-inflammatory, and neuroprotective effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[4,3-c]pyridines. For instance:
- Mechanism of Action : These compounds may inhibit viral replication through interference with viral protein synthesis and cellular pathways.
- Case Study : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine showed significant efficacy against herpes simplex virus type 1 (HSV-1), reducing plaque formation by up to 69% at optimal concentrations .
Neuroprotective Effects
The neuroprotective properties of 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been explored in models of neurodegeneration:
- Findings : Compounds in this class have been shown to reduce oxidative stress and inflammation in neuronal cells.
- Research Example : In vitro studies indicated that these compounds can enhance neuronal survival under stress conditions by modulating apoptotic pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are also notable:
- Mechanism : It appears to inhibit pro-inflammatory cytokine production and modulate immune responses.
- Research Evidence : A study found that treatment with pyrazolo[4,3-c]pyridines resulted in decreased levels of TNF-alpha and IL-6 in animal models of inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrazolo[4,3-c]pyridines. Key findings include:
- Modifications at the 3-position significantly affect biological activity.
- Substituents can enhance potency against specific targets while minimizing toxicity .
Data Table: Summary of Biological Activities
Q & A
Q. What statistical methods are recommended for analyzing dose-response discrepancies in cytotoxicity assays?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc Tukey tests to assess significance across replicates. Address outliers via Grubbs’ test or robust regression. Confirm reproducibility in ≥3 independent experiments .
Q. How should researchers reconcile conflicting toxicity data reported in safety studies?
- Methodological Answer : Cross-reference hazard classifications (e.g., H302 vs. H315) with experimental conditions (e.g., solvent used, exposure duration). Perform in vitro cytotoxicity (MTT assay) and in vivo acute toxicity (OECD 423) under standardized protocols. Publish raw datasets for meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
